Thiocyanic acid, 2-amino-6-benzothiazolyl ester
Description
NMR Spectroscopy
The ¹H NMR spectrum of 2-amino-6-thiocyanatobenzothiazole shows distinct signals:
Infrared (IR) Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) |
|---|---|
| C≡N (stretch) | 2150–2180 |
| N–H (bend) | 1590–1620 |
| C–S (stretch) | 750–800 |
IR data align with thiocyanato and benzothiazole motifs, showing strong C≡N and aromatic C–H vibrations.
UV-Vis Spectroscopy
The compound absorbs maximally at λₘₐₓ ≈ 310–330 nm , attributed to π→π* transitions in the conjugated benzothiazole system. Substituent effects are evident:
- Electron-withdrawing groups (e.g., –SCN) : Bathochromic shifts compared to unsubstituted benzothiazoles.
- Amino group : Stabilizes resonance structures, enhancing molar absorptivity (ε ≈ 10⁴ L/mol·cm).
Tautomeric Forms and Resonance Stabilization
The 2-amino group enables tautomerism, with two possible forms:
- Amino form : Dominant in polar solvents, stabilized by intramolecular hydrogen bonding.
- Imino form : Minor contributor, less stable due to higher ring strain.
Resonance stabilization is critical:
- Benzothiazole ring : Conjugation between N–S and aromatic π-system delocalizes electrons.
- Thiocyanato group : Electron withdrawal enhances resonance at position 6, reducing reactivity at adjacent sites.
Comparative Analysis with Substituted Benzothiazole Derivatives
Substituent Effects on Electronic Properties
| Derivative | Substituent (Position 6) | λₘₐₓ (nm) | C≡N Frequency (cm⁻¹) |
|---|---|---|---|
| Thiocyanato | –SCN | 310–330 | 2150–2180 |
| Nitro | –NO₂ | 340–350 | N/A |
| Bromo | –Br | 300–310 | N/A |
| Ethoxy | –OCH₃ | 290–300 | N/A |
Reactivity Trends
The thiocyanato group directs electrophilic substitution to the 4-position due to its electron-withdrawing nature, unlike electron-donating groups (e.g., –OCH₃) that activate the 5-position. This contrasts with nitro-substituted derivatives, which deactivate the ring entirely.
Properties
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S2/c9-4-12-5-1-2-6-7(3-5)13-8(10)11-6/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNSRFMQXKMHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC#N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064584 | |
| Record name | Thiocyanic acid, 2-amino-6-benzothiazolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-77-6 | |
| Record name | 2-Amino-6-benzothiazolyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-6-thiocyanato-1,3-benzothiazole | |
| Source | ChemIDplus | |
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| Record name | 7170-77-6 | |
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| Record name | Thiocyanic acid, 2-amino-6-benzothiazolyl ester | |
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| Record name | Thiocyanic acid, 2-amino-6-benzothiazolyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-benzothiazolyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.750 | |
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| Record name | 2-AMINO-6-THIOCYANATO-1,3-BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biological Activity
Thiocyanic acid, 2-amino-6-benzothiazolyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
- Chemical Formula : CHNS
- Molecular Weight : 238.352 g/mol
- Structure : The compound features a benzothiazole moiety, which is known for its biological significance.
Thiocyanic acid derivatives, including 2-amino-6-benzothiazolyl ester, exhibit biological activity through various mechanisms:
- Enzyme Interaction : The compound can interact with enzymes involved in sulfur metabolism, such as sulfotransferases, thus influencing biochemical pathways related to detoxification and metabolism.
- Cell Signaling Modulation : Studies indicate that it may modulate kinase and phosphatase activities, impacting cell signaling pathways critical for cellular functions.
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens, attributed to its ability to disrupt microbial cell integrity .
Antiviral Properties
Research has highlighted the antiviral potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against influenza A viruses in animal models. These compounds are believed to inhibit viral replication through interference with viral proteins.
Anticancer Activity
A series of studies have investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines. For example:
- Cytotoxicity Against Tumorigenic Cell Lines : In vitro studies revealed selective cytotoxicity against specific tumorigenic cell lines while sparing normal cells. Compounds derived from 2-amino-6-benzothiazole exhibited IC values in the low micromolar range against various cancer cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| UBT 15a | WI-38 VA-13 | 32 |
| UBT 15b | MDA-MB-231 | 30 |
| UBT 15c | NUGC-3 | 28 |
Antimicrobial and Antifungal Effects
The compound has shown promising results in inhibiting the growth of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported an MIC of 50 µg/mL for certain benzothiazole derivatives against a range of tested organisms .
Case Studies
- Antiviral Activity : In a study involving mice infected with influenza A virus, treatment with benzothiazole derivatives led to a significant reduction in viral load compared to untreated controls.
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines demonstrated that certain modifications to the benzothiazole structure enhanced anticancer activity while reducing toxicity to normal cells .
- Antimicrobial Efficacy : Clinical evaluations have shown that thiocyanic acid derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents in infectious diseases .
Scientific Research Applications
Thiocyanic acid, 2-amino-6-benzothiazolyl ester, a compound with the molecular formula C8H5N3S2 and a molecular weight of 207.3 g/mol, is a useful research compound with a purity of around 95%. It has applications in scientific research, heterocyclic compound synthesis, Schiff base synthesis, neuroprotective agent synthesis, and corrosion inhibition.
This compound, has garnered interest in medicinal chemistry because of its diverse biological activities.
Mechanisms of Action:
- Enzyme Interaction Thiocyanic acid derivatives can interact with enzymes involved in sulfur metabolism like sulfotransferases, which influences biochemical pathways related to detoxification and metabolism.
- Cell Signaling Modulation Thiocyanic acid derivatives may modulate kinase and phosphatase activities, impacting cell signaling pathways critical for cellular functions.
- Antimicrobial Activity Thiocyanic acid derivatives have demonstrated antimicrobial effects against various pathogens because of their capacity to disrupt microbial cell integrity.
Applications
Thiocyanates have diverse synthetic applications, especially in creating heterocycles . Acyl isothiocyanates are employed in synthesizing functionalized thioureas and five- to six-membered heterocycles with one or more heteroatoms .
Synthesis of Five-Membered Heterocycles
The reaction of acyl isothiocyanates with hydrazine, 1,2-diamines, or 1,3-diamines is one of the earliest known heterocyclization reactions . The syntheses of triazolinethiones, among five-membered heterocycles, have been explored due to their pharmacological properties .
Antiviral Activity
Benzothiazole derivatives significantly reduced viral load in mice infected with the influenza A virus when compared to untreated controls.
Cytotoxicity Assessment
Modifications to the benzothiazole structure enhanced anticancer activity and reduced toxicity to normal cells in investigations into the cytotoxic effects of benzothiazole derivatives on human cancer cell lines.
Antimicrobial Efficacy
Clinical evaluations have shown that thiocyanic acid derivatives have broad-spectrum antimicrobial properties, making them potential therapeutic agents for infectious diseases.
Synthesis of 2-aminobenzothiazoles
A solid-supported synthesis of 2-aminobenzothiazoles is reported using resin-bound acyl isothiocyanate and a series of anilines . The resin-bound isothiocyanate is transformed into thioureas on treatment with anilines at room temperature . The cyclization of 2-acylaminobenzothiazole is achieved through treatment with bromine in acetic acid or by treating N-acyl, N’-phenylthioureas with sodium hydride .
Comparison with Similar Compounds
Thiocyanic Acid, (2-Benzothiazolylthio)methyl Ester (Benthiazole)
- CAS : 21564-17-0
- Molecular Formula : C₉H₆N₂S₃
- Molecular Weight : 238.35 g/mol
- Key Properties: LogP (octanol/water partition coefficient): Not explicitly stated, but calculated McGowan volume (mcvol) and non-polar retention index (rinpol) suggest moderate hydrophobicity . Solubility: Data available in supercritical CO₂ and CO₂ + co-solvent mixtures, critical for industrial extraction processes .
- Applications : Used as a laboratory chemical and in manufacturing. Marketed under the name TCMTB (thiocyanic acid 2-(benzothiazolylthio)methyl ester), it serves as a biocide in agricultural and industrial settings .
Comparison :
Thiocyanic Acid, 2-Amino-5-Methyl-6-Benzothiazolyl Ester
- CAS : 21615-35-0
- Molecular Formula : C₉H₇N₃S₂
- Molecular Weight : 221.30 g/mol .
- Key Properties: Structural variation includes a methyl (-CH₃) group at the 5-position of the benzothiazole ring. No explicit data on logP or solubility, but the methyl group likely increases hydrophobicity compared to the unsubstituted amino derivative.
Comparison :
Thiocyanic Acid, Phenyl Ester
Comparison :
4-Nitrobenzyl Thiocyanate
- CAS : 13287-49-5
- Molecular Formula : C₈H₆N₂O₂S
- Molecular Weight : 194.21 g/mol
- Key Properties: LogP: 1.74, indicating moderate lipophilicity . Contains a nitro (-NO₂) group, enhancing electrophilicity and reactivity.
Comparison :
- The nitro group enables participation in redox reactions, unlike the amino group in the primary compound.
Physicochemical and Functional Comparison Table
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Applications |
|---|---|---|---|---|---|
| 2-Amino-6-benzothiazolyl ester (19798-80-2) | C₈H₅N₃S₂ | 207.28 | -NH₂ (2), -SCN (6) | N/A | Pharmaceutical research |
| (2-Benzothiazolylthio)methyl ester (21564-17-0) | C₉H₆N₂S₃ | 238.35 | -S-CH₂-SCN | N/A | Biocides, industrial chemicals |
| 2-Amino-5-methyl-6-benzothiazolyl ester (21615-35-0) | C₉H₇N₃S₂ | 221.30 | -NH₂ (2), -CH₃ (5) | N/A | Antioxidative additives (speculative) |
| Phenyl ester (5285-87-0) | C₇H₅NS₂ | 167.25 | Phenyl ring | N/A | Basic chemical research |
| 4-Nitrobenzyl thiocyanate (13287-49-5) | C₈H₆N₂O₂S | 194.21 | -NO₂ (4) | 1.74 | Analytical chemistry, agrochemicals |
Preparation Methods
Starting Materials
- 2-Chloromethylthiobenzothiazole : This intermediate is synthesized from sodium 2-mercaptobenzothiazole and bromochloromethane, following well-established procedures (referenced in US-A-3,669,981).
- Alkali Metal Thiocyanates or Ammonium Thiocyanate : Sodium, potassium, or ammonium thiocyanate salts are used as nucleophiles. These salts are soluble in glycol ether solvents and are either commercially available or prepared by standard methods.
Solvent System
The reaction is carried out in glycol ethers, which include:
| Glycol Ether Type | Examples |
|---|---|
| Monomethyl, Monoethyl, Monopropyl, Monobutyl, Monophenyl ethers | Ethylene glycol, diethylene glycol, propylene glycol, dipropylene glycol, tripropylene glycol ethers |
| Dimethyl, Diethyl, Dipropyl, Dibutyl ethers | Same glycols as above with two alkyl ether groups |
Preferred solvents include diethylene glycol monomethyl ether, diethylene glycol monoethyl ether, propylene glycol monomethyl ether, dipropylene glycol monomethyl ether, diethylene glycol dimethyl ether, and diethylene glycol diethyl ether.
Reaction Conditions
- Temperature : The reaction is preferably conducted between 50°C and 100°C, with an optimal range of 60°C to 70°C to balance reaction rate and minimize decomposition.
- Reaction Time : Typically, 3 to 7 hours are sufficient to achieve yields exceeding 90%. Longer reaction times (>12 hours) are avoided to prevent product degradation.
- Molar Ratio : The ratio of thiocyanate salt to 2-chloromethylthiobenzothiazole is maintained between 0.8 to 1.2 moles of thiocyanate per mole of the chloromethyl compound. Excess thiocyanate can lead to impurities in the final product.
Work-up and Purification
- After completion, the reaction mixture is cooled below 30°C to precipitate the by-product chloride salt as an insoluble solid.
- The solid chloride salt is removed by filtration or centrifugation.
- The resulting filtrate contains the TCMTB product as a concentrated solution in the glycol ether solvent.
- The concentration of TCMTB depends on the solvent volume used.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Sodium 2-mercaptobenzothiazole + bromochloromethane | 2-Chloromethylthiobenzothiazole |
| 2 | 2-Chloromethylthiobenzothiazole + Na/K/NH4 thiocyanate in glycol ether solvent, 60-70°C, 3-7 h | This compound (TCMTB) |
Data Table: Reaction Parameters and Outcomes
| Parameter | Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 50 - 100°C | Optimal 60 - 70°C |
| Reaction Time | 3 - 7 hours | Avoid >12 hours to prevent decomposition |
| Molar Ratio (Thiocyanate:Chloromethyl) | 0.8 - 1.2 | Excess thiocyanate leads to impurities |
| Solvent | Glycol ethers (various) | Critical for solubility and reaction efficiency |
| Yield | >90% | High yield under optimal conditions |
| Purification | Cooling to <30°C, filtration | Removes chloride salts as solid |
Q & A
Q. What are the established synthetic routes for thiocyanic acid, 2-amino-6-benzothiazolyl ester?
The compound is synthesized via multi-step reactions involving enamine intermediates and cyclization. For example:
- Step 1 : Formation of an enamine intermediate by reacting a ketone or aldehyde with an amine in the presence of an acid (e.g., acetic acid) and solvent (e.g., ethanol) .
- Step 2 : Cyclization with sulfur in a polar aprotic solvent (e.g., DMF) to form the benzothiazole core .
- Step 3 : Reaction with cyanamide to introduce the thiocyanate moiety . Yield optimization requires careful control of stoichiometry, temperature (typically 60–80°C), and solvent selection.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzothiazole scaffold and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, thiocyanate SCN group at ~δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₆N₃S₂: calculated 238.34 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~2150 cm⁻¹ confirm the thiocyanate functional group .
Q. How should researchers handle stability and storage concerns for this compound?
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the thiocyanate group .
- Stability Tests : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How can conflicting structure-activity relationship (SAR) data be resolved for benzothiazole derivatives?
- Methodological Approach :
- Systematic Analog Synthesis : Vary substituents (e.g., electron-withdrawing vs. electron-donating groups on the benzothiazole ring) and compare bioactivity .
- Statistical Analysis : Use Student’s t-test or ANOVA to determine significance of substituent effects on activity (e.g., IC₅₀ values in pharmacological assays) .
- Computational Modeling : Apply density functional theory (DFT) to predict electronic effects and correlate with experimental results .
Q. What experimental strategies can elucidate the mechanism of action in biological systems?
- In Vitro Assays : Use human umbilical vein endothelial cells (HUVECs) to study anti-angiogenic effects via proliferation/apoptosis markers (e.g., FITC-labeled Annexin V) .
- Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic pathways or binding targets .
- Kinetic Studies : Measure reaction rates with biomolecules (e.g., glutathione) to assess redox activity .
Q. How can researchers design experiments to address contradictory data in thiocyanate reactivity studies?
- Controlled Replication : Reproduce reactions under inert conditions to rule out oxygen/moisture interference .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguities in reaction intermediates (e.g., thiiranium ion vs. episulfide formations) .
- Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS for volatile byproducts) .
Methodological Frameworks
Q. What theoretical frameworks guide the design of benzothiazole-based inhibitors?
- Conceptual Basis : Link to the "lock-and-key" model for enzyme inhibition or charge-transfer complex theories for DNA intercalation .
- Hypothesis Testing : Formulate null hypotheses (e.g., "Substituent X does not affect binding affinity") and validate via dose-response assays .
Q. How can computational tools enhance experimental workflows for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
